![molecular formula C11H13NO4 B555081 H-Asp-OBzl CAS No. 7362-93-8](/img/structure/B555081.png)
H-Asp-OBzl
Overview
Description
H-Asp-OBzl, also known as (3S)-3-amino-4-(benzyloxy)-4-oxobutanoic acid, is a derivative of aspartic acid . It has a molecular weight of 223.23 and is typically stored in a dark place at room temperature .
Synthesis Analysis
H-Asp-OBzl is used as a starting material for the enantiospecific synthesis of ®- (+)-Boc-iturinic acid . It is also used in the preparation of the L-aspartic series of thrombin inhibitors and diketopiperazine tetrapeptides .Molecular Structure Analysis
The molecular formula of H-Asp-OBzl is C11H13NO4 . It has an average mass of 223.225 Da and a monoisotopic mass of 223.084457 Da .Physical And Chemical Properties Analysis
H-Asp-OBzl has a boiling point of 391°C at 760 mmHg . Its melting point is 176°C . The compound has a flash point of 190.3 . It is a solid at room temperature .Scientific Research Applications
H-Asp-OBzl: A Comprehensive Analysis of Scientific Research Applications
Peptide Synthesis: H-Asp-OBzl is commonly used in peptide synthesis, particularly in Boc chemistry, where it serves as a protected form of aspartic acid. This derivative helps prevent side reactions such as cyclization during the synthesis process .
Safety and Hazards
Mechanism of Action
Target of Action
H-Asp-OBzl, also known as (S)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid , is an aspartic acid derivative
Mode of Action
The specific mode of action of H-Asp-OBzl is not well-documented. As an aspartic acid derivative, it might interact with its targets in a manner similar to aspartic acid. This could involve binding to active sites or other interaction domains, potentially altering the function or activity of the target molecule .
Biochemical Pathways
Aspartic acid, the parent compound, plays a role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway for cellular energy production . .
Result of Action
As an aspartic acid derivative, it may have roles in protein synthesis or metabolism, but the specific effects would depend on its precise targets and mode of action .
properties
IUPAC Name |
(3S)-3-amino-4-oxo-4-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSRYBIBUXBNSW-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Asp-OBzl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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